

Application Note: Mass Spectrometric Analysis of 2,2-Dimethylpentane Fragmentation

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Compound of Interest

Compound Name: 2,2-Dimethylpentane

Cat. No.: B165184

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Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **2,2-dimethylpentane**. The fragmentation behavior is characterized by the preferential formation of stable carbocations, leading to a distinctive mass spectrum. This application note is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular structure elucidation. A comprehensive experimental protocol for the analysis of volatile alkanes and a summary of the fragmentation data are presented.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The fragmentation pattern is unique to the molecule's structure and provides valuable information for its identification.

Branched alkanes, such as **2,2-dimethylpentane**, exhibit characteristic fragmentation patterns dominated by cleavage at the points of branching.^[1] This is due to the increased stability of the resulting tertiary and secondary carbocations compared to primary carbocations.^[1] The mass spectrum of **2,2-dimethylpentane** is a classic example of this phenomenon, where the molecular ion peak is often weak or absent, and the base peak corresponds to a highly stable carbocation.^{[2][3]}

Fragmentation Analysis of 2,2-Dimethylpentane

The molecular formula of **2,2-dimethylpentane** is C₇H₁₆, with a molecular weight of 100.20 g/mol .^[4] Upon electron ionization, a molecular ion ([M]•+) is formed at a mass-to-charge ratio (m/z) of 100.^[2] However, due to the highly branched structure, this molecular ion is unstable and readily undergoes fragmentation.^{[3][5]}

The fragmentation of **2,2-dimethylpentane** is primarily driven by the cleavage of C-C bonds, leading to the formation of more stable carbocations. The most significant fragmentation pathways include:

- Formation of the tert-butyl cation (m/z 57): Cleavage of the C₂-C₃ bond results in the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of the highly stable tert-butyl cation ([CH₃)₃C]•). This fragment is often the base peak in the spectrum of **2,2-dimethylpentane**, although some sources indicate m/z 43 as the base peak.
- Formation of the isopropyl cation (m/z 43): Another major fragmentation pathway involves the loss of a butyl radical (•C₄H₉) to form the stable isopropyl cation ([CH(CH₃)₂]⁺). This fragment is consistently reported as a major peak and is often the base peak in the mass spectrum of **2,2-dimethylpentane**.^[2]
- Other significant fragments: Loss of a methyl radical (•CH₃) from the molecular ion leads to a fragment at m/z 85. The loss of an ethyl radical (•CH₂CH₃) results in a fragment at m/z 71. Further fragmentation of the primary ions through the loss of neutral molecules like ethene (C₂H₄) can also occur.

Data Presentation

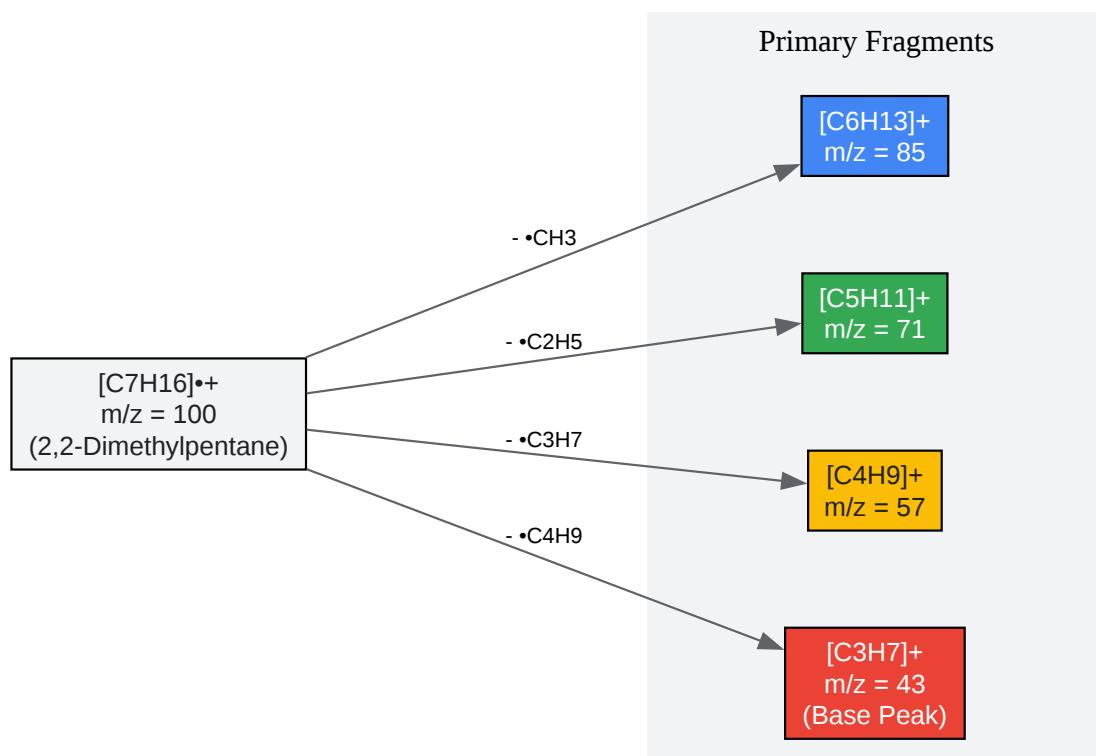
The following table summarizes the prominent ions observed in the electron ionization mass spectrum of **2,2-dimethylpentane**. The relative intensities are normalized to the base peak (100%).

m/z	Proposed Ion Structure	Relative Intensity (%)
100	[C ₇ H ₁₆] ^{•+} (Molecular Ion)	Very Low / Absent
85	[C ₆ H ₁₃] ⁺	~10
71	[C ₅ H ₁₁] ⁺	~20
57	[C ₄ H ₉] ⁺ (tert-butyl cation)	~90
43	[C ₃ H ₇] ⁺ (isopropyl cation)	100 (Base Peak)
41	[C ₃ H ₅] ⁺	~40
29	[C ₂ H ₅] ⁺	~30
27	[C ₂ H ₃] ⁺	~25

Note: Relative intensities are approximate and can vary slightly depending on the specific instrument and experimental conditions.

Mandatory Visualization

The following diagram illustrates the primary fragmentation pathways of the **2,2-dimethylpentane** molecular ion.



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Caption: Fragmentation pathway of **2,2-dimethylpentane**.

Experimental Protocols

This section outlines a general protocol for the analysis of **2,2-dimethylpentane** using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation

- Prepare a dilute solution of **2,2-dimethylpentane** in a high-purity volatile solvent (e.g., hexane or dichloromethane). A typical concentration is in the range of 10-100 μ g/mL.
- Ensure the solvent does not co-elute with the analyte.

2. GC-MS Instrumentation and Parameters

- Gas Chromatograph:
 - Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
 - Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 150 °C.
 - Final hold: Hold at 150 °C for 5 minutes.
- Mass Spectrometer:
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 20 to 150.
 - Scan Speed: 2 scans/second.
 - Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis

- Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

- Acquire the total ion chromatogram (TIC) and identify the peak corresponding to **2,2-dimethylpentane** based on its retention time.
- Extract the mass spectrum for the analyte peak.
- Analyze the mass spectrum to identify the molecular ion (if present) and the major fragment ions.
- Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion

The mass spectrum of **2,2-dimethylpentane** is characterized by extensive fragmentation, with a very weak or absent molecular ion peak. The fragmentation pattern is dominated by the formation of stable carbocations, with the base peak typically observed at m/z 43, corresponding to the isopropyl cation. The presence of other significant fragments at m/z 57, 71, and 85 provides a unique fingerprint for the identification of this branched alkane. The provided experimental protocol offers a reliable method for obtaining high-quality mass spectra of **2,2-dimethylpentane** and similar volatile organic compounds.

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